molecular formula C6H7N5O2 B15251255 (4,6-Dimethoxy-1,3,5-triazin-2-yl)cyanamide CAS No. 103008-67-9

(4,6-Dimethoxy-1,3,5-triazin-2-yl)cyanamide

Cat. No.: B15251255
CAS No.: 103008-67-9
M. Wt: 181.15 g/mol
InChI Key: SBMOUWWARBILAJ-UHFFFAOYSA-N
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Description

N-(4,6-Dimethoxy-1,3,5-triazin-2-yl)cyanamide is an organic compound that belongs to the triazine family. This compound is known for its utility in various chemical reactions, particularly in the synthesis of amides and esters. It is a derivative of triazine, which is a heterocyclic compound containing three nitrogen atoms in a six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4,6-Dimethoxy-1,3,5-triazin-2-yl)cyanamide is typically synthesized by reacting 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine. This reaction results in the formation of the quaternary ammonium chloride salt of the compound . The reaction is usually carried out in tetrahydrofuran as a solvent, and the product is isolated by crystallization.

Industrial Production Methods

In industrial settings, the production of N-(4,6-Dimethoxy-1,3,5-triazin-2-yl)cyanamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-Dimethoxy-1,3,5-triazin-2-yl)cyanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include carboxylic acids, amines, and alcohols. The reactions are typically carried out in solvents like tetrahydrofuran or methanol, and the conditions are optimized to achieve high yields and selectivity.

Major Products

The major products formed from these reactions include amides, esters, and other carboxylic acid derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

N-(4,6-Dimethoxy-1,3,5-triazin-2-yl)cyanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4,6-Dimethoxy-1,3,5-triazin-2-yl)cyanamide involves the activation of carboxylic acids to form reactive intermediates. These intermediates can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles to form the desired products . The compound acts as a condensing agent, facilitating the formation of amide and ester bonds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,6-Dimethoxy-1,3,5-triazin-2-yl)cyanamide is unique due to its high reactivity and selectivity in forming amide and ester bonds. Its ability to act as a condensing agent in various organic transformations makes it a valuable tool in synthetic chemistry.

Properties

CAS No.

103008-67-9

Molecular Formula

C6H7N5O2

Molecular Weight

181.15 g/mol

IUPAC Name

(4,6-dimethoxy-1,3,5-triazin-2-yl)cyanamide

InChI

InChI=1S/C6H7N5O2/c1-12-5-9-4(8-3-7)10-6(11-5)13-2/h1-2H3,(H,8,9,10,11)

InChI Key

SBMOUWWARBILAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)NC#N)OC

Origin of Product

United States

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